molecular formula C9H18N2O2S B3029607 N~2~-Acetyl-N,N-dimethylmethioninamide CAS No. 7228-49-1

N~2~-Acetyl-N,N-dimethylmethioninamide

Cat. No.: B3029607
CAS No.: 7228-49-1
M. Wt: 218.32 g/mol
InChI Key: FHQIKDAFWDCWFW-UHFFFAOYSA-N
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Description

N²-Acetyl-N,N-dimethylmethioninamide is a modified methionine derivative characterized by acetylation at the N² position and dimethylation of the terminal amine.

Properties

IUPAC Name

2-acetamido-N,N-dimethyl-4-methylsulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c1-7(12)10-8(5-6-14-4)9(13)11(2)3/h8H,5-6H2,1-4H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQIKDAFWDCWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80412905
Record name N~2~-Acetyl-N,N-dimethylmethioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80412905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7228-49-1, 79254-48-1
Record name N~2~-Acetyl-N,N-dimethylmethioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80412905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetamido-N,N-dimethyl-4-(methylsulfanyl)butanamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Acetyl-N,N-dimethylmethioninamide typically involves the acetylation of N,N-dimethylmethioninamide. The reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually performed under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

Industrial production of N2-Acetyl-N,N-dimethylmethioninamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-Acetyl-N,N-dimethylmethioninamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N~2~-Acetyl-N,N-dimethylmethioninamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biological systems and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-Acetyl-N,N-dimethylmethioninamide involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The dimethylamino group can interact with receptors or enzymes, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of N²-Acetyl-N,N-Dimethylmethioninamide and Analogs
Compound Key Functional Groups Molecular Weight (g/mol) Key Modifications
N²-Acetyl-N,N-dimethylmethioninamide Acetyl, dimethylamine, thioether ~250 (estimated) Acetylation at N², dimethylation of N
N,N-Dimethylacetamide (DMAc) Acetamide, dimethylamine 87.12 Dimethylation of acetamide nitrogen
N-(4-Dimethylamino-3,5-dinitrophenyl) acetonitrile Nitro groups, dimethylamine, cyano ~250 (estimated) Aromatic nitro substitution
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro, acetamide, methoxymethyl 269.77 Chloro and methoxymethyl substituents

Key Observations :

  • N,N-Dimethylacetamide (DMAc) : Shares the dimethylamine moiety but lacks the thioether and acetyl groups present in the target compound. DMAc is primarily used as a polar solvent in industrial applications .
  • N-Substituted Maleimides: These compounds, such as N-(4-dimethylamino-3,5-dinitrophenyl) maleimide, exhibit aromatic nitro groups and dimethylamino substituents. They are studied for charge transfer properties and reactivity, differing from the target compound’s sulfur-based thioether group .
  • Chloroacetamide Pesticides (e.g., Alachlor) : Feature chloro and alkyl/aryl substituents on the acetamide nitrogen. While structurally distinct, their acetamide backbone highlights the role of nitrogen modifications in biological activity .
Table 2: Functional Comparisons
Compound Solubility Reactivity/Applications Biological Relevance
N²-Acetyl-N,N-dimethylmethioninamide Moderate (polar solvents) Potential peptide modification, enzyme inhibition May influence methionine metabolism
N,N-Dimethylacetamide (DMAc) High (water-miscible) Solvent, catalyst in organic synthesis Industrial use; limited bioactivity
N-Substituted Maleimides Low to moderate Electrophilic reagents, polymer crosslinking Studied for charge transfer in optoelectronics
Alachlor Low (lipophilic) Herbicide, inhibits plant cell division Agricultural use; environmental persistence

Key Findings :

  • Reactivity : The acetyl and dimethyl groups in N²-Acetyl-N,N-dimethylmethioninamide likely enhance steric hindrance compared to DMAc, reducing its solvent capabilities but increasing specificity in biochemical interactions.
  • Maleimide derivatives, however, are more reactive due to their electron-deficient double bonds .

Insights :

  • The target compound’s synthesis may resemble multicomponent reactions used for maleimides (e.g., combining methionine with acetyl and dimethylamine precursors) .
  • Stability challenges arise from the thioether group, which may oxidize to sulfoxide or sulfone derivatives, unlike DMAc’s robust stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-Acetyl-N,N-dimethylmethioninamide
Reactant of Route 2
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N~2~-Acetyl-N,N-dimethylmethioninamide

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